Cas no 2680901-28-2 (2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid)
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid
- 2680901-28-2
- EN300-28278091
-
- Inchi: 1S/C14H17NO3/c1-10(16)15-8-4-5-11(9-14(17)18)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,17,18)
- InChI Key: UCCJYEGPJBHMDI-UHFFFAOYSA-N
- SMILES: OC(CC1C2C=CC=CC=2N(C(C)=O)CCC1)=O
Computed Properties
- Exact Mass: 247.12084340g/mol
- Monoisotopic Mass: 247.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.6Ų
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278091-0.05g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
| Enamine | EN300-28278091-0.1g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
| Enamine | EN300-28278091-0.25g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
| Enamine | EN300-28278091-0.5g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
| Enamine | EN300-28278091-1.0g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
| Enamine | EN300-28278091-2.5g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
| Enamine | EN300-28278091-5.0g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
| Enamine | EN300-28278091-10.0g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
| Enamine | EN300-28278091-1g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 1g |
$1256.0 | 2023-09-09 | ||
| Enamine | EN300-28278091-5g |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
2680901-28-2 | 5g |
$3645.0 | 2023-09-09 |
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid
Research Brief on 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid (CAS: 2680901-28-2)
2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid (CAS: 2680901-28-2) is a chemically synthesized compound that has garnered significant attention in recent pharmacological and medicinal chemistry research. This compound belongs to the benzazepine class, which is known for its diverse biological activities, including potential applications in central nervous system (CNS) disorders, cardiovascular diseases, and metabolic syndromes. The structural uniqueness of this molecule, characterized by the acetyl and acetic acid functional groups, makes it a promising candidate for further drug development and therapeutic applications.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid. One notable area of investigation is its potential as a modulator of G-protein-coupled receptors (GPCRs), which play a critical role in signal transduction and are implicated in various diseases. Preliminary in vitro and in vivo studies suggest that this compound exhibits selective binding affinity to specific GPCR subtypes, thereby influencing downstream signaling pathways. These findings open new avenues for the development of targeted therapies for conditions such as hypertension, anxiety, and chronic pain.
In addition to its receptor modulation capabilities, 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid has been investigated for its pharmacokinetic and safety profiles. Recent pharmacokinetic studies in animal models have demonstrated favorable absorption and distribution characteristics, with minimal off-target effects. Furthermore, toxicological assessments indicate a relatively safe profile at therapeutic doses, although further studies are required to confirm these observations in human subjects. These results underscore the compound's potential as a lead candidate for clinical development.
The synthesis and optimization of 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in preclinical studies. Researchers have explored various derivatization strategies to enhance its pharmacological properties, such as improving bioavailability and target specificity. These efforts highlight the importance of chemical optimization in the drug discovery process.
In conclusion, 2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid (CAS: 2680901-28-2) represents a promising compound with significant therapeutic potential. Ongoing research aims to further elucidate its mechanisms of action, optimize its chemical structure, and evaluate its efficacy in disease models. The findings to date suggest that this compound could contribute to the development of novel treatments for a range of medical conditions, making it a valuable subject of continued investigation in the field of chemical biology and medicinal chemistry.
2680901-28-2 (2-(1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)